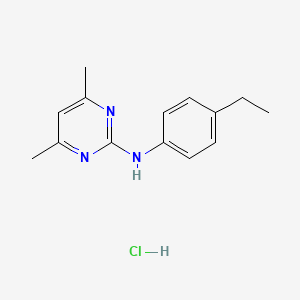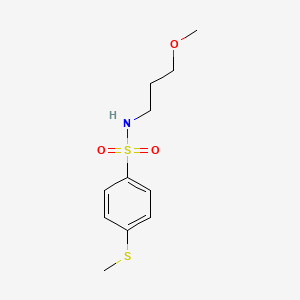acetate](/img/structure/B4172543.png)
ethyl [(4-tert-butylphenyl)amino](oxo)acetate
描述
Ethyl [(4-tert-butylphenyl)amino](oxo)acetate, also known as TBOA, is a chemical compound that has been extensively studied for its potential use in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a wide range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
Ethyl [(4-tert-butylphenyl)amino](oxo)acetate acts as a non-competitive inhibitor of glutamate transporters, binding to a specific site on the transporter protein and preventing the removal of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
The effects of ethyl [(4-tert-butylphenyl)amino](oxo)acetate on neuronal function depend on a variety of factors, including the concentration of the compound, the specific glutamate transporter being inhibited, and the duration of exposure. In general, ethyl [(4-tert-butylphenyl)amino](oxo)acetate has been shown to increase synaptic transmission and enhance neuroplasticity in some contexts, while also causing excitotoxicity and neuronal damage in others. ethyl [(4-tert-butylphenyl)amino](oxo)acetate has also been implicated in the pathogenesis of various neurological disorders, including epilepsy and stroke.
实验室实验的优点和局限性
One of the main advantages of ethyl [(4-tert-butylphenyl)amino](oxo)acetate as a research tool is its potency and specificity for glutamate transporters. This allows for precise manipulation of glutamate levels in the synaptic cleft, which is difficult to achieve using other methods. However, ethyl [(4-tert-butylphenyl)amino](oxo)acetate also has some limitations, including its potential for off-target effects and toxicity at high concentrations. Additionally, the use of ethyl [(4-tert-butylphenyl)amino](oxo)acetate in animal models of disease may not accurately reflect the pathophysiology of human neurological disorders.
未来方向
There are many potential directions for future research on ethyl [(4-tert-butylphenyl)amino](oxo)acetate and its applications in neuroscience. One area of interest is the development of more specific and potent inhibitors of glutamate transporters, which could provide greater precision in manipulating glutamate levels in the brain. Another area of interest is the investigation of ethyl [(4-tert-butylphenyl)amino](oxo)acetate's effects on different types of glutamate transporters and their roles in various neurological disorders. Finally, the development of more sophisticated animal models and in vitro assays could provide a better understanding of the mechanisms underlying ethyl [(4-tert-butylphenyl)amino](oxo)acetate's effects on neuronal function.
科学研究应用
Ethyl [(4-tert-butylphenyl)amino](oxo)acetate has been extensively studied for its potential use in the field of neuroscience research. Its ability to inhibit glutamate transporters has led to a wide range of applications, including the study of synaptic transmission, neuroplasticity, and the pathophysiology of neurological disorders. ethyl [(4-tert-butylphenyl)amino](oxo)acetate has also been used as a tool to investigate the role of glutamate transporters in various animal models of disease.
属性
IUPAC Name |
ethyl 2-(4-tert-butylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-18-13(17)12(16)15-11-8-6-10(7-9-11)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURIMUMBNRFTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4172481.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4172482.png)
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole](/img/structure/B4172490.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4172495.png)
![N-(4-bromophenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4172505.png)
amino]benzamide](/img/structure/B4172511.png)
![3-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4172521.png)
![N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4172524.png)

![7-tert-butyl-3-(2-phenoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4172552.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4172554.png)

![1-(4-ethylphenyl)-2-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4172561.png)
![2-({2-[(4-biphenylylmethyl)amino]ethyl}amino)ethanol dihydrochloride](/img/structure/B4172565.png)